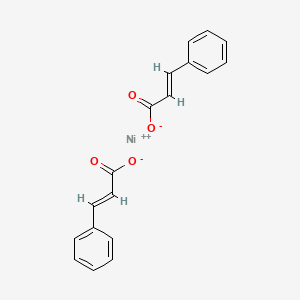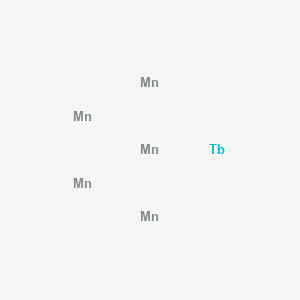
Manganese--terbium (5/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Manganese–terbium (5/1) is a coordination compound that combines manganese and terbium in a specific ratio This compound is of interest due to its unique magnetic and electronic properties, which make it useful in various scientific and industrial applications
准备方法
Synthetic Routes and Reaction Conditions: Manganese–terbium (5/1) can be synthesized through various methods, including co-precipitation and coordination chemistry techniques. One common method involves the oxidation reaction of manganese(II) acetate tetrahydrate with terbium(III) nitrate hexahydrate in acetonitrile in the presence of 4-(methylthio)benzoic acid. This reaction yields a polynuclear complex with a specific structure .
Industrial Production Methods: Industrial production of manganese–terbium (5/1) typically involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and solvent extraction to ensure the final product meets the required specifications for its intended applications.
化学反应分析
Types of Reactions: Manganese–terbium (5/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of manganese and terbium, as well as the ligands present in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of manganese–terbium (5/1) include oxidizing agents such as nitric acid and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of manganese–terbium (5/1) depend on the specific reaction conditions. For example, oxidation reactions may yield higher oxidation state complexes, while reduction reactions can produce lower oxidation state species. Substitution reactions can result in the exchange of ligands, leading to new coordination compounds with different properties.
科学研究应用
Manganese–terbium (5/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including oxidation and reduction processes. In biology and medicine, manganese–terbium (5/1) is being explored for its potential use in imaging techniques such as magnetic resonance imaging (MRI) due to its magnetic properties . Additionally, the compound’s ability to interact with biological molecules makes it a candidate for drug delivery systems and therapeutic agents.
In industry, manganese–terbium (5/1) is used in the development of advanced materials, including magnetic materials and electronic devices. Its unique electronic properties make it suitable for applications in sensors, data storage, and other high-tech devices.
作用机制
The mechanism of action of manganese–terbium (5/1) involves its interaction with molecular targets and pathways within the system it is applied to. In biological systems, the compound can interact with various proteins and enzymes, influencing their activity and leading to specific biological effects. The magnetic properties of manganese–terbium (5/1) also play a role in its mechanism of action, particularly in imaging applications where it enhances contrast and signal detection .
相似化合物的比较
Manganese–terbium (5/1) can be compared with other similar compounds, such as manganese–gadolinium and manganese–dysprosium complexes. These compounds share some properties with manganese–terbium (5/1) but also have distinct differences. For example, manganese–gadolinium complexes are known for their use in MRI contrast agents, while manganese–dysprosium complexes are studied for their magnetic and electronic properties .
The uniqueness of manganese–terbium (5/1) lies in its specific combination of manganese and terbium, which results in a compound with unique magnetic and electronic properties that are not found in other similar compounds. This makes it a valuable material for various scientific and industrial applications.
Conclusion
Manganese–terbium (5/1) is a compound with significant potential in various fields due to its unique properties. Its synthesis, chemical reactions, and applications in scientific research and industry make it a compound of great interest. Understanding its mechanism of action and comparing it with similar compounds further highlights its uniqueness and potential for future developments.
属性
CAS 编号 |
63706-00-3 |
|---|---|
分子式 |
Mn5Tb |
分子量 |
433.61557 g/mol |
IUPAC 名称 |
manganese;terbium |
InChI |
InChI=1S/5Mn.Tb |
InChI 键 |
FMNJHKGNVNVQAS-UHFFFAOYSA-N |
规范 SMILES |
[Mn].[Mn].[Mn].[Mn].[Mn].[Tb] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


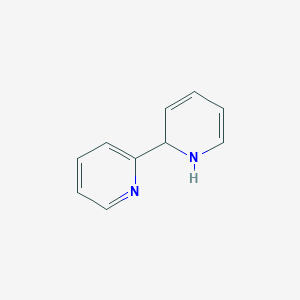
![2,2'-Di(pyridin-3-yl)-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetrone](/img/structure/B14488518.png)
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol](/img/structure/B14488522.png)

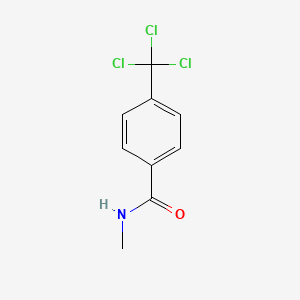
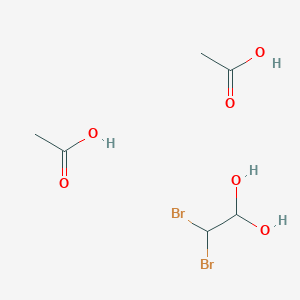
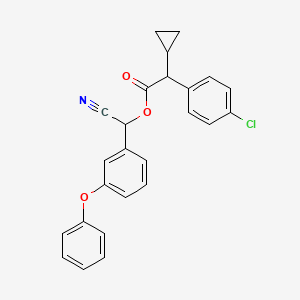
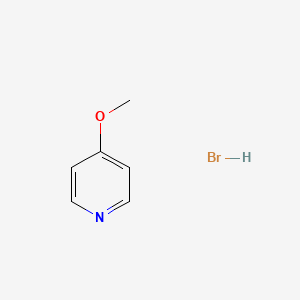
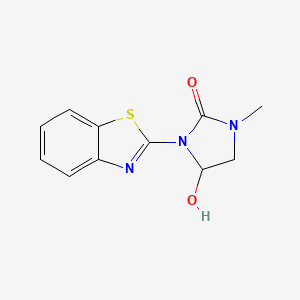
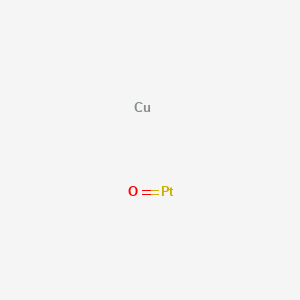
![5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid](/img/structure/B14488552.png)
![2-[1-(4-Chlorophenyl)propylidene]hydrazine-1-carbothioamide](/img/structure/B14488572.png)

